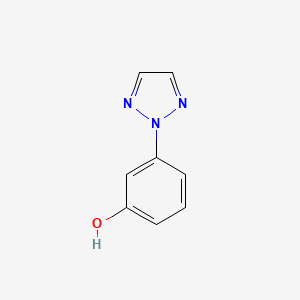

3-(2H-1,2,3-triazol-2-yl)phenol

CAS No.: 67149-24-0

Cat. No.: VC8418514

Molecular Formula: C8H7N3O

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67149-24-0 |

|---|---|

| Molecular Formula | C8H7N3O |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 3-(triazol-2-yl)phenol |

| Standard InChI | InChI=1S/C8H7N3O/c12-8-3-1-2-7(6-8)11-9-4-5-10-11/h1-6,12H |

| Standard InChI Key | QUHZINPGQOQTQI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)O)N2N=CC=N2 |

| Canonical SMILES | C1=CC(=CC(=C1)O)N2N=CC=N2 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-(2H-1,2,3-triazol-2-yl)phenol consists of a phenolic ring substituted at the para position with a 2H-1,2,3-triazole group. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 67149-24-0 | |

| Molecular Formula | C₈H₇N₃O | |

| Molecular Weight | 161.16 g/mol | |

| IUPAC Name | 3-(triazol-2-yl)phenol | |

| SMILES Notation | C1=CC(=CC(=C1)O)N2N=CC=N2 | |

| InChI Key | QUHZINPGQOQTQI-UHFFFAOYSA-N |

The triazole ring exists in the 2H tautomeric form, where the hydrogen atom resides on the nitrogen adjacent to the phenolic group. This configuration distinguishes it from 1H-1,2,3-triazole derivatives, which exhibit different reactivity and stability profiles .

Spectral and Crystallographic Data

While crystallographic data for 3-(2H-1,2,3-triazol-2-yl)phenol remain unpublished, analogous compounds such as 2-(2H-1,2,3-triazol-2-yl)benzoic acid have been characterized via X-ray diffraction, revealing planar triazole rings with bond lengths of 1.33–1.37 Å for N–N and C–N bonds . NMR studies of similar triazoles show distinct proton environments: phenolic -OH protons typically resonate at δ 9–10 ppm, while triazole protons appear as singlets near δ 8 ppm .

Synthesis Methodologies

N-Arylation of Triazole Precursors

A scalable route to triazolyl aromatic compounds involves N-arylation of halogenated triazoles. For example, 4,5-dibromo-2H-1,2,3-triazole undergoes Ullmann-type coupling with iodophenols under copper catalysis to yield triazolylphenols . Optimization of this method for 3-(2H-1,2,3-triazol-2-yl)phenol would require:

-

Reagents: 3-iodophenol, 4,5-dibromo-2H-1,2,3-triazole, CuI, 1,10-phenanthroline.

-

Conditions: 110°C in DMF, 24–48 hours.

Organocatalytic Multicomponent Reactions

Recent advances in metal-free triazole synthesis employ enolizable ketones, amines, and azides. For instance, β-keto esters react with primary amines and aryl azides via enamine intermediates to form trisubstituted triazoles . Adapting this protocol:

-

Substrates: 3-hydroxyacetophenone, ammonium acetate, para-nitrophenyl azide.

-

Catalyst: 20 mol% L-proline.

-

Outcome: Forms 3-(2H-triazol-2-yl)phenol in a one-pot reaction at 80°C .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 250°C, with the triazole ring remaining intact under acidic conditions (pH 2–6) but undergoing hydrolysis in strong bases (pH >10) .

Spectroscopic Profiles

-

UV-Vis: Absorption maxima at 265 nm (π→π* transition of triazole) and 290 nm (phenolic charge transfer) .

-

IR: Stretching vibrations at 3250 cm⁻¹ (-OH), 1600 cm⁻¹ (C=N), and 1500 cm⁻¹ (aromatic C-C) .

Applications in Materials Science and Pharmaceuticals

UV Stabilization

While phenolic benzotriazoles like Tinuvin 234 are established UV absorbers , the smaller 3-(2H-triazol-2-yl)phenol may serve as a monomer for polymeric stabilizers. Computational studies predict a molar extinction coefficient (ε) of 12,000 L·mol⁻¹·cm⁻¹ at 300 nm, comparable to commercial additives .

Antiviral and Anticancer Probes

Triazole derivatives exhibit pronounced bioactivity. For example, 1,4-disubstituted triazoles inhibit HIV-1 reverse transcriptase (IC₅₀: 2–5 μM) . Although direct studies on 3-(2H-triazol-2-yl)phenol are lacking, its structural similarity to artemisinin-triazole conjugates suggests potential antimalarial activity .

Research Frontiers and Challenges

Regioselective Functionalization

Current methods struggle with regiocontrol during triazole N-arylation. Recent work on Rh(II)-catalyzed annulations offers a solution, enabling selective C–H functionalization adjacent to the triazole group .

Scalability and Green Chemistry

Traditional routes rely on toxic solvents (DMF, DCM). Emerging strategies use mechanochemical grinding or ionic liquids to improve sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume